2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate pyrimidine derivatives with thiazolidinone intermediates under controlled conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide (KOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyrido[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Potassium hydroxide, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-HIV agent due to its ability to inhibit viral replication.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the active site of HIV integrase, inhibiting the integration of viral DNA into the host genome . This binding is facilitated by the chelation of metal ions at the active site, which is crucial for the compound’s inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Used in the synthesis of biologically active molecules.
Uniqueness
2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique structural features, which confer specific biological activities and potential therapeutic applications . Its ability to inhibit HIV integrase and its diverse chemical reactivity make it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H30N4O2S2 |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H30N4O2S2/c1-4-14-29(15-5-2)24-21(25(32)30-16-9-10-19(3)23(30)28-24)18-22-26(33)31(27(34)35-22)17-13-20-11-7-6-8-12-20/h6-12,16,18H,4-5,13-15,17H2,1-3H3/b22-18- |
InChI Key |
POCIDJKSKJCAOO-PYCFMQQDSA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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